![molecular formula C23H32N2O5 B066398 Benzamide, N-butyl-3,5-dimethyl-N-(8-methyl-8-azabicyclo(3.2.1)oct-2-en-3-yl)-, ethanedioate, hydrate (1:1:1) CAS No. 171261-23-7](/img/structure/B66398.png)
Benzamide, N-butyl-3,5-dimethyl-N-(8-methyl-8-azabicyclo(3.2.1)oct-2-en-3-yl)-, ethanedioate, hydrate (1:1:1)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Benzamide, N-butyl-3,5-dimethyl-N-(8-methyl-8-azabicyclo(3.2.1)oct-2-en-3-yl)-, ethanedioate, hydrate (1:1:1) is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. 2.1)oct-2-en-3-yl)-, ethanedioate, hydrate (1:1:1).
Wirkmechanismus
The mechanism of action of Benzamide, N-butyl-3,5-dimethyl-N-(8-methyl-8-azabicyclo(3.2.1)oct-2-en-3-yl)-, ethanedioate, hydrate (1:1:1) involves the inhibition of the cyclooxygenase (COX) enzyme, which is responsible for the production of prostaglandins, a group of inflammatory mediators. By inhibiting COX, Benzamide, N-butyl-3,5-dimethyl-N-(8-methyl-8-azabicyclo(3.2.1)oct-2-en-3-yl)-, ethanedioate, hydrate (1:1:1) reduces the production of prostaglandins, leading to a decrease in inflammation, pain, and fever.
Biochemical and Physiological Effects:
Benzamide, N-butyl-3,5-dimethyl-N-(8-methyl-8-azabicyclo(3.2.1)oct-2-en-3-yl)-, ethanedioate, hydrate (1:1:1) has been found to exhibit significant biochemical and physiological effects. It has been shown to reduce the levels of inflammatory cytokines, such as interleukin-1β (IL-1β), interleukin-6 (IL-6), and tumor necrosis factor-α (TNF-α), in various animal models. It also exhibits significant analgesic and antipyretic effects, making it a potential candidate for the treatment of pain and fever.
Vorteile Und Einschränkungen Für Laborexperimente
Benzamide, N-butyl-3,5-dimethyl-N-(8-methyl-8-azabicyclo(3.2.1)oct-2-en-3-yl)-, ethanedioate, hydrate (1:1:1) has several advantages and limitations for lab experiments. One of the advantages is its significant anti-inflammatory, analgesic, and antipyretic properties, making it a potential candidate for the treatment of various diseases and conditions. However, one of the limitations is its potential toxicity and side effects, which need to be carefully evaluated before its use in clinical settings.
Zukünftige Richtungen
Benzamide, N-butyl-3,5-dimethyl-N-(8-methyl-8-azabicyclo(3.2.1)oct-2-en-3-yl)-, ethanedioate, hydrate (1:1:1) has several potential future directions for research. One of the future directions is to evaluate its potential use in the treatment of various diseases and conditions, such as arthritis, cancer, and Alzheimer's disease. Another future direction is to investigate its potential toxicity and side effects in more detail, to ensure its safe use in clinical settings. Additionally, further research is needed to understand its mechanism of action in more detail, to develop more effective treatments based on its properties.
Conclusion:
In conclusion, Benzamide, N-butyl-3,5-dimethyl-N-(8-methyl-8-azabicyclo(3.2.1)oct-2-en-3-yl)-, ethanedioate, hydrate (1:1:1) is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. Its significant anti-inflammatory, analgesic, and antipyretic properties make it a potential candidate for the treatment of various diseases and conditions. However, its potential toxicity and side effects need to be carefully evaluated before its use in clinical settings. Further research is needed to understand its mechanism of action in more detail, to develop more effective treatments based on its properties.
Synthesemethoden
The synthesis of Benzamide, N-butyl-3,5-dimethyl-N-(8-methyl-8-azabicyclo(3.2.1)oct-2-en-3-yl)-, ethanedioate, hydrate (1:1:1) involves a multi-step process that includes the reaction of 8-methyl-8-azabicyclo[3.2.1]oct-3-ene with N-butyl-3,5-dimethylbenzamide in the presence of a suitable solvent and a catalyst. The resulting product is then reacted with ethanedioic acid to form the final compound.
Wissenschaftliche Forschungsanwendungen
Benzamide, N-butyl-3,5-dimethyl-N-(8-methyl-8-azabicyclo(3.2.1)oct-2-en-3-yl)-, ethanedioate, hydrate (1:1:1) has been extensively studied for its potential applications in various fields of science. It has been found to exhibit significant anti-inflammatory, analgesic, and antipyretic properties, making it a potential candidate for the treatment of various diseases and conditions.
Eigenschaften
CAS-Nummer |
171261-23-7 |
---|---|
Molekularformel |
C23H32N2O5 |
Molekulargewicht |
416.5 g/mol |
IUPAC-Name |
N-butyl-3,5-dimethyl-N-(8-methyl-8-azabicyclo[3.2.1]oct-2-en-3-yl)benzamide;oxalic acid |
InChI |
InChI=1S/C21H30N2O.C2H2O4/c1-5-6-9-23(20-13-18-7-8-19(14-20)22(18)4)21(24)17-11-15(2)10-16(3)12-17;3-1(4)2(5)6/h10-13,18-19H,5-9,14H2,1-4H3;(H,3,4)(H,5,6) |
InChI-Schlüssel |
JUVNBAUHTRLCSJ-UHFFFAOYSA-N |
SMILES |
CCCCN(C1=CC2CCC(C1)N2C)C(=O)C3=CC(=CC(=C3)C)C.C(=O)(C(=O)O)O |
Kanonische SMILES |
CCCCN(C1=CC2CCC(C1)N2C)C(=O)C3=CC(=CC(=C3)C)C.C(=O)(C(=O)O)O |
Synonyme |
N-butyl-3,5-dimethyl-N-(8-methyl-8-azabicyclo[3.2.1]oct-3-en-3-yl)benz amide, oxalic acid |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.